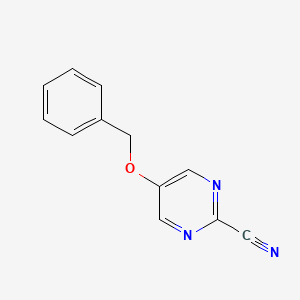

5-(Benzyloxy)pyrimidine-2-carbonitrile

Description

BenchChem offers high-quality 5-(Benzyloxy)pyrimidine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)pyrimidine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxypyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-6-12-14-7-11(8-15-12)16-9-10-4-2-1-3-5-10/h1-5,7-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWUAUDJTKKCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(N=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652408 | |

| Record name | 5-(Benzyloxy)pyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166672-22-6 | |

| Record name | 5-(Benzyloxy)pyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Benzyloxy)pyrimidine-2-carbonitrile chemical properties

An In-depth Technical Guide to 5-(Benzyloxy)pyrimidine-2-carbonitrile: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Overview

5-(Benzyloxy)pyrimidine-2-carbonitrile is a heterocyclic organic compound featuring a pyrimidine ring scaffold, a core structure in various bioactive molecules. Its unique arrangement, incorporating a benzyloxy group at the 5-position and a nitrile group at the 2-position, makes it a valuable and versatile building block in medicinal chemistry and drug discovery. The electron-withdrawing nature of the nitrile group and the pyrimidine ring, combined with the bulky, lipophilic benzyloxy substituent, imparts specific physicochemical properties that are leveraged in the design of targeted therapeutics. This document provides a comprehensive overview of the chemical properties, synthesis, and key applications of 5-(Benzyloxy)pyrimidine-2-carbonitrile, with a focus on its emerging role in the development of novel pharmaceuticals. Notably, it is classified as a "Protein Degrader Building Block," highlighting its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 166672-22-6 | |

| Molecular Formula | C₁₂H₉N₃O | |

| Molecular Weight | 211.22 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | |

| Solubility | No specific data is available. Based on its structure, it is expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF). Studies on other pyrimidine derivatives show that solubility in polar protic solvents like methanol tends to increase with temperature. | N/A |

Spectroscopic Analysis

Detailed experimental spectra for 5-(Benzyloxy)pyrimidine-2-carbonitrile are not publicly available. However, based on its chemical structure and known spectral data for related pyrimidine and benzyl compounds, the following characteristic signals can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the pyrimidine ring, the benzylic protons, and the phenyl group protons.

-

Pyrimidine Protons (H-4, H-6): Two singlets expected in the aromatic region, likely around δ 8.5-9.0 ppm.

-

Phenyl Protons: A multiplet corresponding to five protons in the range of δ 7.3-7.5 ppm.

-

Benzylic Protons (-O-CH₂-): A singlet corresponding to two protons, expected around δ 5.2-5.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Nitrile Carbon (-C≡N): A signal expected in the range of δ 115-120 ppm.

-

Pyrimidine Carbons: Signals for C-2, C-4, C-5, and C-6 are expected in the δ 140-160 ppm range, with the carbon attached to the oxygen (C-5) being significantly shielded.

-

Phenyl Carbons: Multiple signals in the aromatic region of δ 127-136 ppm.

-

Benzylic Carbon (-O-CH₂-): A signal expected around δ 70-75 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is useful for identifying key functional groups within the molecule.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity peak is expected in the range of 2220-2260 cm⁻¹.

-

C-O-C Stretch (Ether): A strong absorption band is expected around 1050-1250 cm⁻¹.

-

Aromatic C=C Stretch: Multiple peaks of variable intensity are expected in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (Benzylic): Signals appearing just below 3000 cm⁻¹.

Synthesis and Reactivity

While a specific, peer-reviewed synthesis protocol for 5-(Benzyloxy)pyrimidine-2-carbonitrile is not detailed in the available literature, a plausible and chemically sound synthetic route can be proposed based on established pyrimidine chemistry. A common strategy involves the modification of a pre-existing pyrimidine ring, typically via a Williamson ether synthesis.

Representative Experimental Protocol

Step 1: Synthesis of 5-Hydroxypyrimidine-2-carbonitrile (Intermediate) This intermediate can be synthesized through various multi-step routes, often starting from simpler precursors like malonates and formamide to construct the pyrimidine core, followed by functional group manipulations to introduce the hydroxyl and nitrile groups.

Step 2: Benzylation of 5-Hydroxypyrimidine-2-carbonitrile

-

To a solution of 5-hydroxypyrimidine-2-carbonitrile (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF),

5-(Benzyloxy)pyrimidine-2-carbonitrile structure elucidation and analysis

An In-depth Technical Guide to the Structure Elucidation and Analysis of 5-(Benzyloxy)pyrimidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Benzyloxy)pyrimidine-2-carbonitrile is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The specific functionalization of this molecule with a benzyloxy group at the 5-position and a nitrile group at the 2-position makes it a valuable building block in the synthesis of more complex pharmaceutical agents.[4] This document provides a comprehensive technical overview of the methods used for the structure elucidation and analysis of 5-(Benzyloxy)pyrimidine-2-carbonitrile, offering detailed experimental protocols and data interpretation guidelines for researchers in the field.

Physicochemical Properties

The fundamental properties of 5-(Benzyloxy)pyrimidine-2-carbonitrile are summarized below. This data is essential for handling, storage, and analytical method development.

| Property | Value | Reference |

| IUPAC Name | 5-(Benzyloxy)pyrimidine-2-carbonitrile | N/A |

| Synonyms | 5-(Phenylmethoxy)-2-pyrimidinecarbonitrile, 5-Benzyloxy-2-cyanopyrimidine | [5][6] |

| CAS Number | 166672-22-6 | [4][5] |

| Molecular Formula | C₁₂H₉N₃O | [4] |

| Molecular Weight | 211.22 g/mol | [4] |

| Appearance | Solid | |

| Purity (Typical) | ≥ 95% (by HPLC) | [4] |

Structure Elucidation Methodologies

The definitive identification and structural confirmation of 5-(Benzyloxy)pyrimidine-2-carbonitrile rely on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.[7]

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyrimidine and benzyl rings, as well as the methylene protons of the benzyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Singlet | 2H | H-4, H-6 (Pyrimidine ring) |

| ~7.5 - 7.3 | Multiplet | 5H | Phenyl ring protons |

| ~5.2 | Singlet | 2H | -O-CH₂- (Benzylic protons) |

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the carbon framework, including the quaternary carbons of the nitrile group and the substituted pyrimidine ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-5 (Pyrimidine, attached to Oxygen) |

| ~158 | C-4, C-6 (Pyrimidine) |

| ~135 | C-ipso (Phenyl, attached to CH₂) |

| ~129 - 128 | C-ortho, C-meta, C-para (Phenyl) |

| ~115 | C≡N (Nitrile) |

| ~110 | C-2 (Pyrimidine, attached to CN) |

| ~72 | -O-CH₂- (Benzylic carbon) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[7]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~2230 | -C≡N | Nitrile stretch |

| ~3100-3000 | C-H | Aromatic stretch |

| ~1600, ~1450 | C=C, C=N | Aromatic and pyrimidine ring stretch |

| ~1250 | C-O-C | Asymmetric ether stretch |

| ~1050 | C-O-C | Symmetric ether stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[7]

Expected Mass Spectrum Data (Electron Ionization - EI):

| m/z Value | Interpretation |

| ~211 | [M]⁺, Molecular ion peak |

| ~182 | [M - C₂H₃]⁺ or similar fragment |

| ~108 | [C₇H₈O]⁺, Benzyloxy fragment |

| ~91 | [C₇H₇]⁺, Tropylium ion (from benzyl group) |

X-Ray Crystallography

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography can be employed. This technique provides precise bond lengths, bond angles, and conformational details.[8][9] Obtaining a suitable crystal is often the rate-limiting step.[9]

Analytical and Purification Protocols

Ensuring the purity of 5-(Benzyloxy)pyrimidine-2-carbonitrile is critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.[7][10]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is typically used to assess the purity of pyrimidine derivatives.[10][11]

Typical HPLC Parameters:

| Parameter | Value |

| Column | C18 or C8 silica gel, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at ~275 nm |

| Column Temperature | Room temperature |

| Injection Volume | 10 µL |

Experimental Protocols

The following sections provide generalized, detailed protocols for the key analytical experiments.

Protocol 1: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of 5-(Benzyloxy)pyrimidine-2-carbonitrile and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

-

Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H signals and assign peaks in both spectra based on their chemical shifts, multiplicities, and correlation experiments (if performed).

Protocol 2: HPLC Method for Purity Analysis

-

Standard Preparation: Prepare a stock solution of 1 mg/mL of 5-(Benzyloxy)pyrimidine-2-carbonitrile in a 1:1 mixture of acetonitrile and water. Prepare a working standard of 0.1 mg/mL by diluting the stock solution.

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard.

-

Instrumentation Setup: Set up the HPLC system with the parameters listed in the table above. Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

-

Injection: Inject the standard solution to determine the retention time, followed by the sample solution.

-

Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of structures, processes, and relationships relevant to the analysis of this compound.

Caption: Chemical Structure of 5-(Benzyloxy)pyrimidine-2-carbonitrile.

Caption: General experimental workflow for compound characterization.

Caption: Hypothetical signaling pathway inhibited by a pyrimidine derivative.

Conclusion

The structural elucidation and analysis of 5-(Benzyloxy)pyrimidine-2-carbonitrile are achieved through a systematic application of spectroscopic and chromatographic techniques. NMR provides the foundational structural framework, IR confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and formula. HPLC is indispensable for quantifying purity, a critical parameter for any subsequent use in research or drug development. The protocols and data presented in this guide serve as a comprehensive resource for scientists engaged in the synthesis, analysis, and application of novel pyrimidine derivatives. The potential for this class of compounds to interact with biological pathways, such as kinase signaling, underscores the importance of rigorous analytical characterization.[1][12]

References

- 1. Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. heteroletters.org [heteroletters.org]

- 4. calpaclab.com [calpaclab.com]

- 5. chemwhat.com [chemwhat.com]

- 6. parchem.com [parchem.com]

- 7. benchchem.com [benchchem.com]

- 8. greeley.org [greeley.org]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(Benzyloxy)pyrimidine-2-carbonitrile (CAS 166672-22-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-(benzyloxy)pyrimidine-2-carbonitrile (CAS 166672-22-6), a heterocyclic organic compound of interest in medicinal chemistry. This document summarizes available data, outlines relevant experimental protocols, and visualizes key concepts to support research and development efforts.

Core Physical and Chemical Properties

5-(Benzyloxy)pyrimidine-2-carbonitrile is a solid compound with the molecular formula C₁₂H₉N₃O.[1][2][3][4] It is identified by the IUPAC name 5-(benzyloxy)pyrimidine-2-carbonitrile.[5] Limited publicly available data exists for its specific physical properties; however, some key characteristics are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 166672-22-6 | [2][3][4] |

| Molecular Formula | C₁₂H₉N₃O | [1][2][3][4] |

| Molecular Weight | 211.22 g/mol | [2][4] |

| IUPAC Name | 5-(benzyloxy)pyrimidine-2-carbonitrile | [5] |

| Physical Form | Solid | [1][3] |

| Purity | ≥95% | [1][2][4] |

| Density (Predicted) | 1.25±0.1 g/cm³ | [5] |

Synthesis and Characterization

The synthesis of the broader class of pyrimidine-5-carbonitrile derivatives often involves a multicomponent reaction (MCR), such as the Biginelli reaction, to form the core pyrimidine ring structure.[6][7][8][9] Subsequent modifications, such as S-alkylation or reactions with reagents like phosphorus oxychloride followed by substitution with amino acids, are employed to introduce various functional groups.[6][7][8]

While a specific, detailed protocol for the synthesis of 5-(benzyloxy)pyrimidine-2-carbonitrile was not found in the surveyed literature, a general synthetic approach can be inferred. The synthesis would likely start with the construction of a pyrimidine-5-carbonitrile scaffold, followed by the introduction of the benzyloxy group at the 5-position.

Characterization of pyrimidine-5-carbonitrile derivatives typically involves a suite of analytical techniques to confirm the structure and purity of the synthesized compounds. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the chemical environment of hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups within the molecule.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Elemental Analysis: This technique determines the elemental composition of the compound, providing further confirmation of its empirical formula.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for 5-(benzyloxy)pyrimidine-2-carbonitrile is limited in the public domain, the pyrimidine-5-carbonitrile scaffold is a well-established pharmacophore in drug discovery, particularly in the development of anticancer agents.[6][7][8][10][11][12][13][14][15] Research on various derivatives has revealed potent activity against a range of cancer cell lines and key molecular targets.[10][11][12][13][14]

Antiproliferative and Apoptotic Effects: Many pyrimidine-5-carbonitrile derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines, including those of the lung, liver, and breast.[6][7][8] The mechanism of action is often linked to the induction of apoptosis (programmed cell death).[6][7][8][10]

Kinase Inhibition: A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. Key kinase targets for pyrimidine-5-carbonitrile derivatives include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 can disrupt angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[11]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is often overexpressed in various cancers, and its inhibition can block signaling pathways that drive tumor growth.[12][13]

The general signaling pathway for kinase-inhibitor-induced apoptosis is depicted below:

Caption: Kinase inhibitor blocks receptor activation, leading to apoptosis.

Given its structural similarity to these active compounds, 5-(benzyloxy)pyrimidine-2-carbonitrile is a promising candidate for investigation as a potential anticancer agent and is often used as a building block for creating more complex protein degraders.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of compounds like 5-(benzyloxy)pyrimidine-2-carbonitrile. Below are generalized protocols for key in vitro assays commonly used in the evaluation of potential anticancer agents.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]

Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]

-

Compound Treatment: Treat the cells with serial dilutions of 5-(benzyloxy)pyrimidine-2-carbonitrile. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17][18]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

In Vitro Kinase Assay

In vitro kinase assays are essential for determining the direct inhibitory effect of a compound on a specific kinase. A common method is the fluorescence-based assay.[5][20][21][22][23]

Workflow:

Caption: General workflow for an in vitro kinase assay.

Detailed Steps:

-

Reagent Preparation: Prepare solutions of the target kinase (e.g., VEGFR-2, EGFR), a suitable substrate (often a biotinylated peptide), and ATP in a kinase assay buffer.[20][21]

-

Compound Addition: Add serial dilutions of 5-(benzyloxy)pyrimidine-2-carbonitrile to the assay wells.

-

Reaction Initiation: Start the phosphorylation reaction by adding ATP.[21]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific duration.

-

Reaction Termination: Stop the reaction, often by adding a solution containing EDTA to chelate Mg²⁺, which is essential for kinase activity.

-

Signal Detection: Add detection reagents. In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, this would involve adding a europium-labeled anti-phospho-antibody and a streptavidin-conjugated acceptor fluorophore.[5]

-

Measurement: Read the plate on a suitable plate reader to measure the assay signal.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Apoptosis Assay by Flow Cytometry

Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method for quantifying apoptosis.[1][2][24][25][26]

Workflow:

Caption: Workflow for apoptosis detection by flow cytometry.

Detailed Steps:

-

Cell Treatment: Culture cells and treat them with 5-(benzyloxy)pyrimidine-2-carbonitrile at various concentrations for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected.[1]

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).[24]

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC (or another fluorophore conjugate) and PI.[2][24]

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[2]

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.[24]

-

Data Analysis: Differentiate and quantify the cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

5-(Benzyloxy)pyrimidine-2-carbonitrile (CAS 166672-22-6) is a compound with a chemical scaffold that is highly relevant to modern drug discovery, particularly in the field of oncology. While specific experimental data for this particular molecule is not extensively documented in publicly accessible literature, the known biological activities of closely related pyrimidine-5-carbonitrile derivatives suggest its potential as a kinase inhibitor and an inducer of apoptosis. This technical guide provides a foundational understanding of its properties and outlines standard experimental protocols that can be employed to further investigate its therapeutic potential. Researchers are encouraged to use these methodologies to generate specific data for this compound and contribute to the growing body of knowledge on this important class of molecules.

References

- 1. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-(Benzyloxy)pyrimidine-2-carbonitrile | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. benchchem.com [benchchem.com]

- 6. Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 21. In vitro kinase assay [protocols.io]

- 22. In vitro kinase assay [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Apoptosis Experiments | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 26. Apoptosis Protocols | USF Health [health.usf.edu]

The Ascendant Therapeutic Potential of Pyrimidine-2-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental scaffold in medicinal chemistry, continues to yield derivatives with a remarkable breadth of biological activities. Among these, compounds bearing a 2-carbonitrile moiety have emerged as a particularly promising class of therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of pyrimidine-2-carbonitrile derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Anticancer Activity

Pyrimidine-2-carbonitrile derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis. A substantial body of research has focused on their ability to target receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

Mechanism of Action: Targeting Kinase Signaling

Many pyrimidine-2-carbonitrile derivatives function as ATP-competitive inhibitors of EGFR and VEGFR-2. By binding to the ATP-binding pocket of the kinase domain, these compounds prevent autophosphorylation and the subsequent activation of downstream signaling cascades crucial for cancer cell survival and proliferation.[2][][4]

Below is a diagram illustrating the inhibition of the EGFR signaling pathway by a pyrimidine-2-carbonitrile derivative.

Caption: EGFR Signaling Pathway Inhibition.

A similar mechanism is observed in the inhibition of the VEGFR-2 pathway, which is critical for tumor angiogenesis.

Caption: VEGFR-2 Signaling Pathway Inhibition.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of pyrimidine-2-carbonitrile derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity of selected derivatives.

| Compound Class | Derivative | Target Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | 3k | SW620 (Colon) | 12.5 | [5] |

| Pyrido[2,3-d]pyrimidine | 3a | A549 (Lung) | 5.988 | [6] |

| Pyrimidine-5-carbonitrile | 4d | MCF-7 (Breast) | 0.80 | [7] |

| Pyrimidine-5-carbonitrile | 4d | K562 (Leukemia) | 1.06 | [7] |

| Pyrimidine-5-carbonitrile | 7f | K562 (Leukemia) | 3.36 | [7] |

| Pyrimidine-5-carbonitrile | 3b | MCF-7 (Breast) | (nM scale) | [8] |

| Pyrimidine-5-carbonitrile | 5b | A549 (Lung) | (nM scale) | [8] |

| Pyrimidine-5-carbonitrile | 5d | HepG2 (Liver) | (nM scale) | [8] |

Antimicrobial Activity

Pyrimidine-2-carbonitrile derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens.[9][10][11][12]

Mechanism of Action

The precise mechanisms of antimicrobial action are varied and can depend on the specific substitutions on the pyrimidine ring. Some derivatives are thought to interfere with microbial metabolic pathways or inhibit essential enzymes. For instance, some fused pyrimidine systems have shown potent antimicrobial effects.[9][13]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency is commonly determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Derivative | Target Organism | MIC (µmol/L) | Reference |

| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one | 7a | Bacteria | 4-12 | [10] |

| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one | 7d | Bacteria | 4-12 | [10] |

| Pyrimidopyrimidine | 3a | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Strong activity | [11] |

| Pyrimidopyrimidine | 3b | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Strong activity | [11] |

| Pyrimidopyrimidine | 4a-d | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Strong activity | [11] |

Antiviral Activity

The antiviral potential of pyrimidine derivatives, including those with a 2-carbonitrile group, is an active area of research.[14][15] These compounds have shown efficacy against a variety of RNA and DNA viruses.

Mechanism of Action

The antiviral mechanisms can involve the inhibition of viral entry, replication, or release. For example, some pyrimidine derivatives have shown activity against human coronaviruses by inhibiting virus-induced cytopathic effects.[14]

Quantitative Data: Antiviral Activity

Antiviral activity is often expressed as the 50% effective concentration (EC50), the concentration of a drug that inhibits viral replication by 50%.

| Compound Class | Derivative | Target Virus | EC50 (µM) | Reference |

| Pyrimido[4,5-d]pyrimidine | 7a | HCoV-229E | Promising | [14] |

| Pyrimido[4,5-d]pyrimidine | 7b | HCoV-229E | Promising | [14] |

| Pyrimido[4,5-d]pyrimidine | 7f | HCoV-229E | Promising | [14] |

Anti-inflammatory Activity

Certain pyrimidine-2-carbonitrile derivatives exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[8][16][17][18][19]

Mechanism of Action

By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby mitigating inflammation. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).[18]

Quantitative Data: COX-2 Inhibition

The anti-inflammatory potential is assessed by the IC50 value for COX-2 inhibition.

| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference |

| Pyrimidine-5-carbonitrile | 3b | COX-2 | 0.20 | [8] |

| Pyrimidine-5-carbonitrile | 5b | COX-2 | 0.18 | [8] |

| Pyrimidine-5-carbonitrile | 5d | COX-2 | 0.16 | [8] |

| Pyrano[2,3-d]pyrimidine | 5 | COX-2 | 0.04 | [17] |

| Pyrano[2,3-d]pyrimidine | 6 | COX-2 | 0.04 | [17] |

| Pyrimidine Derivative | L1 | COX-2 | Selective | [16] |

| Pyrimidine Derivative | L2 | COX-2 | Selective | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrimidine-2-carbonitrile derivatives.

Synthesis of Bioactive Pyrimidine-2-carbonitrile Derivatives

A general synthetic route to pyrido[2,3-d]pyrimidine derivatives often involves the cyclization of an o-aminonicotinonitrile intermediate.

Example: Synthesis of 5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile [20]

-

Synthesis of Nicotinamide Intermediate (2): Cyclization of an N-cyclohexyl derivative with cyanoacetamide.

-

Acylation: The resulting o-aminonicotinonitrile (2) is subjected to acylation with 2,4-dichlorobenzoyl chloride.

-

Intramolecular Heterocyclization: The acylated intermediate undergoes intramolecular cyclization to yield the final pyrido[2,3-d]pyrimidine product.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford colorless crystals.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Caption: MTT Assay Workflow.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine-2-carbonitrile derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Kinase Inhibition Assay (EGFR/VEGFR-2)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant human EGFR), a suitable substrate (e.g., a biotinylated peptide), and the pyrimidine-2-carbonitrile derivative at various concentrations in a kinase reaction buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using a variety of methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.

-

Data Analysis: Determine the percentage of kinase activity inhibition compared to a control without the inhibitor and calculate the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of the pyrimidine-2-carbonitrile derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Pyrimidine-2-carbonitrile derivatives represent a highly versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammatory conditions warrants further investigation. The data and protocols presented in this technical guide are intended to facilitate ongoing research and development efforts in this exciting area of medicinal chemistry. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved therapies for a range of human diseases.

References

- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. allresearchjournal.com [allresearchjournal.com]

- 20. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-(Benzyloxy)pyrimidine-2-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(Benzyloxy)pyrimidine-2-carbonitrile, a key heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed examination of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While specific experimental spectra for 5-(Benzyloxy)pyrimidine-2-carbonitrile are not widely available in public databases, this guide outlines the expected spectroscopic characteristics based on its chemical structure. Furthermore, it provides detailed experimental protocols for obtaining and analyzing this data, alongside visualizations of the molecule and analytical workflows.

Compound Overview

Compound Name: 5-(Benzyloxy)pyrimidine-2-carbonitrile CAS Number: 166672-22-6[1][2][3] Molecular Formula: C₁₂H₉N₃O[1][2][3] Molecular Weight: 211.22 g/mol [3] Chemical Structure:

Figure 1: Chemical structure of 5-(Benzyloxy)pyrimidine-2-carbonitrile.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-(Benzyloxy)pyrimidine-2-carbonitrile based on established principles of organic spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.6 | s | 2H | H-4, H-6 (Pyrimidine) |

| ~7.5 - 7.3 | m | 5H | Phenyl-H |

| ~5.2 | s | 2H | O-CH₂-Ph |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~158 | C-4, C-6 (Pyrimidine) |

| ~150 | C-5 (Pyrimidine) |

| ~135 | C-ipso (Phenyl) |

| ~129 | C-ortho, C-meta (Phenyl) |

| ~128 | C-para (Phenyl) |

| ~115 | C≡N |

| ~95 | C-2 (Pyrimidine) |

| ~72 | O-CH₂-Ph |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~2900-2800 | Medium | C-H stretch (Aliphatic) |

| ~2230 | Strong | C≡N stretch (Nitrile) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretch (Pyrimidine & Phenyl) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1100 | Strong | C-O stretch (Alkyl ether) |

| ~750-700 | Strong | C-H bend (Aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

|---|---|

| 211 | [M]⁺ (Molecular Ion) |

| 182 | [M - HCN]⁺ |

| 108 | [C₇H₈O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in 5-(Benzyloxy)pyrimidine-2-carbonitrile.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 5-(Benzyloxy)pyrimidine-2-carbonitrile.

Methodology (Thin Solid Film Method):

-

Sample Preparation:

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like dichloromethane or acetone.

-

Apply a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-(Benzyloxy)pyrimidine-2-carbonitrile.

Methodology (Electron Ionization - Mass Spectrometry):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize Electron Ionization (EI) as the ionization source. In EI, high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion [M]⁺, confirming the molecular weight. Other peaks represent fragment ions, providing structural information.

Visualizations

The following diagrams illustrate the experimental workflow and key structural relationships.

References

The Strategic Role of 5-(Benzyloxy)pyrimidine-2-carbonitrile in the Expanding Universe of Targeted Protein Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this paradigm are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. The modular nature of these degraders necessitates a robust toolkit of chemical building blocks to systematically explore the vast chemical space and optimize degrader efficacy. This technical guide delves into the strategic utility of 5-(Benzyloxy)pyrimidine-2-carbonitrile , a versatile building block in the synthesis of novel protein degraders. We will explore its chemical attributes, its potential role as a precursor to E3 ligase ligands, and provide a conceptual framework for its incorporation into degrader discovery workflows, supported by detailed experimental protocols and design considerations.

Introduction: The Rise of Targeted Protein Degradation and the Need for Versatile Building Blocks

The principle of TPD is elegant in its directness: instead of merely inhibiting a target protein's function, TPD aims to completely remove it from the cellular environment. This is achieved through the use of bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[2] This catalytic mechanism offers several advantages over traditional occupancy-based inhibitors, including the potential for improved potency, selectivity, and the ability to target non-enzymatic proteins.

The success of a TPD molecule, most notably a PROTAC, is critically dependent on the interplay of its three key components: the target-binding ligand (warhead), the E3 ligase-binding ligand, and the linker connecting them.[3] The intricate structure-activity relationships (SAR) governing the formation of a stable and productive ternary complex (E3 ligase-PROTAC-target protein) underscore the importance of having a diverse and versatile collection of chemical building blocks.[4] These building blocks are the fundamental units from which libraries of degraders are constructed to systematically probe the effects of linker length and composition, E3 ligase choice, and vector attachments.

While a number of E3 ligases have been successfully hijacked for TPD, the most widely used are Cereblon (CRBN) and von Hippel-Lindau (VHL).[5] The ligands for these E3 ligases, often derived from molecules like thalidomide for CRBN or based on the endogenous HIF-1α peptide for VHL, form the cornerstone of many PROTAC designs.[6] The pyrimidine scaffold, a privileged structure in medicinal chemistry, has been explored for its potential to interact with various biological targets, including E3 ligases.

The Chemical Profile of 5-(Benzyloxy)pyrimidine-2-carbonitrile: A Building Block with Potential

5-(Benzyloxy)pyrimidine-2-carbonitrile is a commercially available chemical entity with the following key characteristics:

| Property | Value |

| Molecular Formula | C₁₂H₉N₃O |

| Molecular Weight | 211.22 g/mol |

| CAS Number | 166672-22-6 |

| Appearance | Solid |

The structure of 5-(Benzyloxy)pyrimidine-2-carbonitrile presents several key features that make it an attractive starting point for the synthesis of protein degrader components:

-

A Privileged Pyrimidine Core: The pyrimidine ring is a common motif in a wide range of biologically active molecules and approved drugs, valued for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking.[4]

-

Reactive Nitrile Group: The carbonitrile moiety is a versatile functional group that can be chemically transformed into other functionalities, such as amines or carboxylic acids, which are essential for linker attachment in PROTAC synthesis.

-

Protective Benzyloxy Group: The benzyloxy group serves as a stable protecting group for the hydroxyl functionality at the 5-position of the pyrimidine ring. This protection is crucial during synthetic manipulations of other parts of the molecule and can be readily removed under standard debenzylation conditions (e.g., hydrogenolysis) to unmask a hydroxyl group for further functionalization or to act as a hydrogen bond donor in protein-ligand interactions.

Conceptual Application: 5-(Benzyloxy)pyrimidine-2-carbonitrile as a Precursor for E3 Ligase Ligands

While direct evidence of 5-(Benzyloxy)pyrimidine-2-carbonitrile as a potent E3 ligase binder is not yet prominent in the public domain, its structural features suggest its potential as a precursor for generating novel CRBN or VHL ligands. The pyrimidine core is a known scaffold in ligands for various protein targets, and with appropriate chemical modifications, it could be adapted to fit the binding pockets of E3 ligases.

The following sections outline a conceptual workflow for how a researcher might approach the use of this building block in a degrader discovery program.

Synthetic Strategy for Ligand Elaboration and Linker Attachment

The journey from 5-(Benzyloxy)pyrimidine-2-carbonitrile to a functional degrader component involves a series of strategic chemical transformations. The primary goal is to introduce a linker attachment point without compromising the potential binding interactions with the E3 ligase.

A plausible synthetic route could involve the reduction of the nitrile group to a primary amine. This amine can then serve as a handle for attaching a linker with a terminal reactive group (e.g., a carboxylic acid, alkyne, or azide for click chemistry).

Diagram of a Conceptual Synthetic Workflow:

References

- 1. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Promise of Pyrimidine-5-Carbonitrile Derivatives in Oncology: A Technical Guide to Their Anticancer and Antiproliferative Potential

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel, effective, and selective anticancer agents has spotlighted the pyrimidine-5-carbonitrile scaffold as a privileged structure in medicinal chemistry. Its inherent ability to interact with a multitude of biological targets implicated in cancer progression has led to the development of a diverse array of derivatives with potent anticancer and antiproliferative activities. This in-depth technical guide synthesizes the current understanding of these compounds, offering a comprehensive resource on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate them.

Mechanisms of Action: Targeting Key Oncogenic Signaling Pathways

Pyrimidine-5-carbonitrile derivatives exert their anticancer effects by inhibiting various key players in oncogenic signaling cascades. The primary mechanisms identified in recent literature involve the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR, downstream signaling pathways like PI3K/AKT, and enzymes like COX-2 that are crucial for tumor growth, proliferation, angiogenesis, and inflammation.

VEGFR-2 Inhibition and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1] Several pyrimidine-5-carbonitrile derivatives have been designed as potent VEGFR-2 inhibitors.[1][2] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its downstream signaling, leading to a reduction in tumor angiogenesis and proliferation.[1]

EGFR Inhibition and Antiproliferative Effects

The Epidermal Growth Factor Receptor (EGFR) is another crucial RTK that, when overexpressed or mutated, drives the proliferation and survival of cancer cells in various malignancies, including non-small cell lung cancer and colorectal cancer.[3][4] Pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of both wild-type (EGFRWT) and mutant forms of EGFR (e.g., EGFRT790M).[4] This inhibition leads to cell cycle arrest and apoptosis.[3][4]

PI3K/AKT Pathway Modulation

The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[5][6] Certain pyrimidine-5-carbonitrile derivatives have demonstrated the ability to inhibit key kinases in this pathway, such as PI3K and AKT.[5][6] This inhibition can induce cell cycle arrest and trigger apoptosis, highlighting another important facet of their anticancer activity.[6]

Dual EGFR and COX-2 Inhibition

Recent strategies have focused on developing dual inhibitors that can target multiple pathways simultaneously. Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in tumors and contributes to inflammation and cancer progression.[7][8] Some pyrimidine-5-carbonitrile derivatives have been synthesized to act as dual inhibitors of both EGFR and COX-2, offering a multi-pronged attack on cancer cells.[7][9]

Data Presentation: Quantitative Antiproliferative and Enzyme Inhibition Data

The following tables summarize the in vitro efficacy of representative pyrimidine-5-carbonitrile derivatives against various cancer cell lines and their inhibitory activity against key enzymes.

Table 1: In Vitro Antiproliferative Activity (IC50 in µM)

| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | K562 (Leukemia) | Colo 205 (Colon) | Reference Drug |

| Series 1 (VEGFR-2 Inhibitors) | Sorafenib | ||||||

| 9d | >30 | >30 | - | - | - | - | - |

| 11e | 1.14 | 1.54 | - | - | - | - | - |

| 12b | 10.33 | 12.11 | - | - | - | - | - |

| 12d | 2.11 | 3.16 | - | - | - | - | - |

| Series 2 (EGFR Inhibitors) | Erlotinib | ||||||

| 10b | - | 7.68 | 3.56 | 5.85 | - | - | 5.27 (MCF-7), 0.87 (HepG2), 1.12 (A549)[3] |

| 11b | 3.37 | 4.14 | 3.04 | 2.4 | - | - | -[4] |

| Series 3 (PI3K/AKT Inhibitors) | Staurosporine | ||||||

| 4d | - | - | - | - | - | - | 9.51 (MCF-7), 11.58 (K562)[10] |

| 7f | - | - | - | - | - | - | -[6] |

| Series 4 (EGFR/COX-2 Inhibitors) | Erlotinib/Celecoxib | ||||||

| 4e | - | - | - | - | - | 1.66 | -[8][9] |

| 4f | - | - | - | - | - | 1.83 | -[8][9] |

Data compiled from multiple sources.[1][3][4][8][10] Note: Direct comparison between series should be made with caution due to different experimental conditions.

Table 2: Enzyme Inhibitory Activity (IC50)

| Compound ID | Target Enzyme | IC50 (µM) | Reference Drug | IC50 (µM) |

| 11e | VEGFR-2 | 0.61 | Sorafenib | 0.19 |

| 12b | VEGFR-2 | 0.53 | Sorafenib | 0.19 |

| 10b | EGFR | 0.00829 | Erlotinib | 0.00283 |

| 11b | EGFRWT | 0.09 | - | - |

| 11b | EGFRT790M | 4.03 | - | - |

| 7f | PI3Kδ | 6.99 | - | - |

| 7f | PI3Kγ | 4.01 | - | - |

| 7f | AKT-1 | 3.36 | - | - |

| 4e | EGFRWT | 0.09 | Erlotinib | 0.03 |

| 4f | EGFRWT | 0.23 | Erlotinib | 0.03 |

| 4e | COX-2 | - | Celecoxib | - |

| 4f | COX-2 | - | Celecoxib | - |

Data compiled from multiple sources.[1][3][4][5][7] Note: COX-2 IC50 values for 4e and 4f were not explicitly provided in the search results but their inhibitory activity was confirmed.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in the evaluation of pyrimidine-5-carbonitrile derivatives.

In Vitro Antiproliferative Activity (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effect of compounds on cancer cell lines.

-

Cell Seeding: Cancer cell lines (e.g., HepG2, A549) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.[11] The cells are then seeded in 96-well plates at a density of 1.0 x 104 cells/well and incubated for 48 hours at 37°C in a 5% CO2 incubator.[11]

-

Compound Treatment: The cells are treated with various concentrations of the synthesized pyrimidine-5-carbonitrile derivatives and incubated for a further 24-48 hours.[10][11]

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.[10][11]

-

Formazan Solubilization: The resulting purple formazan crystals are dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.[11]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[11]

-

IC50 Calculation: The relative cell viability is calculated as (A570 of treated samples / A570 of untreated sample) x 100. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.[11]

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2, EGFR)

Enzyme-Linked Immunosorbent Assay (ELISA)-based kits are commonly used to determine the inhibitory activity of compounds against specific kinases.

-

Plate Coating: A 96-well plate is pre-coated with a specific antibody for the target kinase (e.g., EGFR).[11]

-

Sample Addition: 100 µL of a standard solution or the test compound at various concentrations is added to the wells.[11]

-

Incubation: The plate is incubated at room temperature for 2.5 hours.[11]

-

Washing and Antibody Addition: The wells are washed, and 100 µL of a prepared biotin-conjugated antibody is added, followed by another 1-hour incubation at room temperature.[11]

-

Streptavidin-HRP Addition: After another wash step, 100 µL of streptavidin-HRP is added.

-

Substrate Addition and Signal Detection: A substrate solution is added, and the resulting colorimetric or fluorescent signal is measured using a plate reader.

-

IC50 Calculation: The inhibitory activity is calculated, and the IC50 values are determined from dose-response curves.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.

-

Cell Treatment: Cancer cells are treated with the test compound (typically at its IC50 concentration) for a specified period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.[3][12] An accumulation of cells in a particular phase indicates cell cycle arrest.

Apoptosis Assay

The induction of apoptosis is a key indicator of anticancer activity.

-

Annexin V/PI Staining: This is a common method to detect early and late apoptotic cells.

-

Treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]

-

-

Caspase Activity Measurement: The levels of key executioner caspases, such as caspase-3, can be quantified.

Conclusion

Pyrimidine-5-carbonitrile derivatives represent a highly promising and versatile class of compounds in the field of oncology drug discovery. Their ability to target multiple, critical oncogenic pathways, including VEGFR-2, EGFR, and PI3K/AKT, underscores their potential for the development of novel anticancer therapies. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the potential of these compounds into clinical reality. Further research focusing on optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives will be crucial for their advancement as next-generation cancer therapeutics.

References

- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. rsc.org [rsc.org]

- 12. benthamdirect.com [benthamdirect.com]

The Versatile Precursor: A Technical Guide to 5-(Benzyloxy)pyrimidine-2-carbonitrile in the Synthesis of Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and utility of 5-(benzyloxy)pyrimidine-2-carbonitrile as a pivotal precursor in the development of novel heterocyclic compounds. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways to empower researchers in the fields of medicinal chemistry and drug discovery.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine and its derivatives are fundamental building blocks in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] These nitrogen-containing heterocycles exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of pharmacological properties, making it a privileged scaffold in the design of new drugs. 5-(Benzyloxy)pyrimidine-2-carbonitrile, in particular, serves as a versatile intermediate, with its benzyloxy group offering both steric and electronic influence, and the carbonitrile group providing a reactive handle for a variety of chemical transformations.[4]

Synthesis of 5-(Benzyloxy)pyrimidine-2-carbonitrile

The precursor, 5-(benzyloxy)pyrimidine-2-carbonitrile, can be synthesized from commercially available starting materials. A common route involves the reaction of 5-bromo-2-cyanopyrimidine with benzyl alcohol.[5]

Experimental Protocol: Synthesis of 5-(Benzyloxy)pyrimidine-2-carbonitrile[5]

Materials:

-

5-bromo-2-cyanopyrimidine

-

Benzyl alcohol (phenylcarbinol)

-

Suitable solvent (e.g., Dimethylformamide - DMF)

-

Base (e.g., Potassium carbonate - K₂CO₃)

Procedure:

-

To a solution of 5-bromo-2-cyanopyrimidine in a suitable solvent such as DMF, add benzyl alcohol and a base like potassium carbonate.

-

Heat the reaction mixture to 110 °C and stir for approximately 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature (20-25 °C).

-

Concentrate the reaction solution under reduced pressure.

-

Purify the crude product by column chromatography to obtain 5-(benzyloxy)pyrimidine-2-carbonitrile as a white solid.

Characterization Data:

-

Yield: Approximately 90%[5]

-

¹H-NMR (400MHz, DMSO): δ (ppm) 8.79 (s, 2H), 7.45 (d, J=7.1Hz, 2H), 7.43-7.34 (m, 3H), 5.38 (s, 2H)[5]

Utility of 5-(Benzyloxy)pyrimidine-2-carbonitrile in Heterocyclic Synthesis

5-(Benzyloxy)pyrimidine-2-carbonitrile is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds. The nitrile group can be transformed into various functionalities, and the pyrimidine ring can be further elaborated.

Synthesis of Thioether and Amine Derivatives

A key intermediate for further diversification is a tetrahydropyrimidine-5-carbonitrile derivative, which can be prepared through a multicomponent Biginelli-type reaction.[1] This intermediate can then undergo S-alkylation or reaction with activating agents like POCl₃ followed by nucleophilic substitution with amino acids or other amines to yield a library of novel compounds.[1]

Representative Experimental Protocol: Synthesis of S-alkylated Derivatives[1]

Materials:

-

Key intermediate (tetrahydropyrimidine-5-carbonitrile derivative)

-

Alkyl or aralkyl halide (e.g., benzyl bromide)

-

Base (e.g., Potassium carbonate - K₂CO₃)

-

Solvent (e.g., Dimethylformamide - DMF)

Procedure:

-

Dissolve the key intermediate in DMF.

-

Add potassium carbonate and the desired alkyl or aralkyl halide.

-

Stir the reaction mixture at room temperature for a specified time, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to afford the purified S-alkylated derivative.

Representative Experimental Protocol: Synthesis of Amino Derivatives[1]

Materials:

-

Key intermediate (tetrahydropyrimidine-5-carbonitrile derivative)

-

Phosphorus oxychloride (POCl₃)

-

Amino acid or other amine

-

Solvent (e.g., Dioxane)

Procedure:

-

Reflux a mixture of the key intermediate and phosphorus oxychloride.

-

After cooling, pour the mixture onto crushed ice.

-

Neutralize with a suitable base and extract the product with an organic solvent.

-

Dry the organic layer and evaporate the solvent.

-

Dissolve the resulting chloro-intermediate in a solvent like dioxane and add the desired amino acid or amine.

-

Reflux the mixture, monitoring by TLC.

-

After completion, cool the reaction mixture and isolate the product.

-

Purify the crude product by an appropriate method (e.g., crystallization or chromatography).

Biological Activity of Derived Heterocyclic Compounds

Heterocyclic compounds derived from 5-(benzyloxy)pyrimidine-2-carbonitrile have shown significant potential in drug discovery, particularly in oncology. These compounds have been found to interact with several key signaling pathways implicated in cancer progression.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative benzyloxyphenyl pyrimidine-5-carbonitrile derivatives against various human cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 7a | A549 (Lung) | 1.14 | [1] |

| HepG2 (Liver) | 1.54 | [1] | |

| MDAMB-231 (Breast) | 2.41 | [1] | |

| 7c | A549 (Lung) | 1.38 | [1] |

| HepG2 (Liver) | 0.61 | [1] | |

| MDAMB-231 (Breast) | 1.61 | [1] | |

| 11 | A549 (Lung) | 0.53 | [1] |

| HepG2 (Liver) | 0.74 | [1] | |

| MDAMB-231 (Breast) | 1.55 | [1] |

Signaling Pathways and Mechanisms of Action

The anticancer activity of these novel heterocyclic compounds often stems from their ability to modulate critical signaling pathways that control cell proliferation, survival, and apoptosis.

p53 Signaling Pathway

Several benzyloxyphenyl pyrimidine-5-carbonitrile derivatives have been shown to exert their antiproliferative effects through the p53 tumor suppressor pathway.[1] These compounds can increase the expression of p53, leading to cell cycle arrest and apoptosis.[1]

Caption: p53 signaling pathway and the influence of derived compounds.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation in many cancers. Novel pyrimidine-5-carbonitrile derivatives have been designed as EGFR inhibitors, blocking the downstream signaling cascade.

Caption: EGFR signaling pathway and inhibition by pyrimidine derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Some pyrimidine-5-carbonitrile derivatives have been developed as VEGFR-2 inhibitors.

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Workflow for Synthesis and Evaluation

The development of novel heterocyclic compounds from 5-(benzyloxy)pyrimidine-2-carbonitrile follows a structured workflow from synthesis to biological evaluation.

Caption: General workflow for synthesis and evaluation.

Conclusion

5-(Benzyloxy)pyrimidine-2-carbonitrile is a highly valuable and versatile precursor for the synthesis of novel heterocyclic compounds with significant therapeutic potential. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse chemical libraries. The demonstrated ability of the derived compounds to modulate key signaling pathways in cancer underscores the importance of this scaffold in modern drug discovery. This guide provides a foundational resource for researchers to explore and expand upon the chemical and biological potential of 5-(benzyloxy)pyrimidine-2-carbonitrile and its derivatives.

References

- 1. Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-(Benzyloxy)pyrimidine-2-carbonitrile: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-(benzyloxy)pyrimidine-2-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The protocol is based on a nucleophilic aromatic substitution reaction, offering a reliable method for the preparation of this key intermediate.

Introduction

5-(Benzyloxy)pyrimidine-2-carbonitrile serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The pyrimidine scaffold is a common feature in numerous therapeutic agents, and the benzyloxy and carbonitrile functionalities provide versatile handles for further chemical modifications. This protocol details the synthesis from commercially available starting materials, 5-bromo-2-cyanopyrimidine and benzyl alcohol.

Reaction Scheme

The synthesis proceeds via a copper-catalyzed nucleophilic aromatic substitution reaction where the bromo group at the C5 position of the pyrimidine ring is displaced by a benzyloxy group.

Experimental Protocol